SB-334867 is a selective non-peptide antagonist of the orexin-1 receptor, which is part of the orexin/hypocretin system involved in regulating various physiological processes, including arousal, appetite, and energy homeostasis. This compound was first developed by GlaxoSmithKline and has been widely utilized in research to explore the role of orexin receptors in neurobiology and pharmacology. Its chemical formula is , and it has a molecular weight of approximately 319.32 g/mol. SB-334867 is primarily used to study the effects of orexin-1 receptor modulation on behaviors such as feeding, sleep, and addiction-related processes .
SB-334867 is classified as a selective orexin-1 receptor antagonist. It is sourced from pharmaceutical companies like GlaxoSmithKline and suppliers such as Tocris Bioscience. The compound is known for its ability to inhibit orexin-A induced intracellular calcium release in cell lines expressing human orexin receptors, demonstrating its specificity for the orexin-1 receptor over the orexin-2 receptor .
The synthesis of SB-334867 involves several key steps that include the construction of its core structure through organic reactions. The compound has been synthesized using techniques such as:
Technical details regarding specific reaction conditions or reagents are often proprietary or detailed in specialized literature.
The molecular structure of SB-334867 can be represented by its chemical formula . The structural features include:
The InChI key for SB-334867 is AKMNUCBQGHFICM-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
SB-334867 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to the orexin-1 receptor, inhibiting its activation by endogenous ligands such as orexin-A. This blockade leads to various physiological effects, including alterations in feeding behavior and modulation of stress responses .
In vitro studies have demonstrated that SB-334867 effectively inhibits orexin-A-induced signaling pathways, such as phospholipase C activation, which is critical for calcium mobilization within cells .
The mechanism of action of SB-334867 involves its competitive inhibition at the orexin-1 receptor site. Upon administration, SB-334867 binds to the receptor and prevents orexin-A from exerting its effects on downstream signaling pathways. This inhibition can lead to:
SB-334867 exhibits several notable physical and chemical properties:
These properties make SB-334867 suitable for various experimental setups in neuroscience research .
SB-334867 has several significant applications in scientific research:
SB-334867 was developed by GlaxoSmithKline (GSK) through high-throughput screening of chemical libraries targeting the orexin system. Initial research aimed to identify compounds that could selectively inhibit OX1R, one of two G-protein-coupled receptors (OX1R and OX2R) activated by orexin neuropeptides (orexin-A and orexin-B). Published in 2001, Porter et al. detailed its optimization from a heterocyclic urea scaffold, culminating in SB-334867’s identification as a potent OX1R antagonist [2] [4].
This discovery was pivotal for three reasons:
Table 1: Key Milestones in SB-334867 Development
Year | Event | Significance |
---|---|---|
2000 | Initial synthesis of biarylurea derivatives by GSK | Identified lead compound with OX1R affinity [4] |
2001 | Characterization as selective OX1R antagonist [2] | First tool for in vivo OX1R studies |
2002–2010 | Expanded use in addiction models (morphine, cocaine, ethanol) | Established OX1R’s role in reward pathways [6] |
SB-334867 features a biarylurea core structure (molecular formula: C17H13N5O2; molecular weight: 319.32 g/mol) with a benzoxazole moiety linked to a naphthyridine group via a urea bridge. Key physicochemical properties include [5] [8] [10]:
Table 2: Physicochemical Properties of SB-334867
Property | Value | Experimental Context |
---|---|---|
Molecular weight | 319.32 g/mol | Mass spectrometry [8] |
Hydrogen bond acceptors | 6 | Computational modeling [5] |
Hydrogen bond donors | 2 | Computational modeling [5] |
Topological polar surface area | 92.94 Ų | CDK-based calculation [5] |
LogP (XLogP) | 0.84 | Indicates moderate lipophilicity [5] |
The urea linker is critical for binding: it forms hydrogen bonds with key residues (e.g., His344) in OX1R’s active site, while the naphthyridine group engages in π-π stacking with hydrophobic pockets [5] [9].
SB-334867 exhibits nanomolar affinity for OX1R (pKi = 7.2–7.4) but significantly lower affinity for OX2R (pKi < 5.0), conferring ~50-fold selectivity [1] [5] [10]. This selectivity profile was established using:
Despite its selectivity, SB-334867 shows off-target interactions at higher concentrations:
Table 3: Receptor Binding Affinity Profile
Receptor | pKi or pKb | Selectivity vs. OX1R | Assay System |
---|---|---|---|
OX1R | 7.2–7.4 | Reference | [3H]SB-674042 binding [5] |
OX2R | <5.0 | >50-fold lower | Ca2+ mobilization [10] |
5-HT2B | 5.4 | ~100-fold lower | Radioligand binding [8] |
5-HT2C | 5.3 | ~100-fold lower | Radioligand binding [8] |
Functionally, SB-334867 inhibits OX1R-mediated behaviors:
However, its hydrolytic instability and off-target effects necessitate cautious interpretation of high-dose studies (>30 mg/kg), where reduced locomotor activity may reflect sedation rather than selective OX1R blockade [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7